molecular formula C3H4N4O B14589947 1-Oxo-1lambda~5~,2,4-triazin-3-amine CAS No. 61178-11-8

1-Oxo-1lambda~5~,2,4-triazin-3-amine

Cat. No.: B14589947
CAS No.: 61178-11-8
M. Wt: 112.09 g/mol
InChI Key: JOZJAGNTWSVAQS-UHFFFAOYSA-N
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Description

1-Oxo-1lambda~5~,2,4-triazin-3-amine is a heterocyclic compound that belongs to the triazine family Triazines are nitrogen-containing heterocycles with a six-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxo-1lambda~5~,2,4-triazin-3-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a nitrile or cyanide compound can lead to the formation of the triazine ring. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis and solid-phase synthesis are also explored for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1lambda~5~,2,4-triazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of substituted triazines .

Scientific Research Applications

1-Oxo-1lambda~5~,2,4-triazin-3-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxo-1lambda~5~,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Uniqueness: 1-Oxo-1lambda~5~,2,4-triazin-3-amine is unique due to its specific substitution pattern and the presence of an oxo group. This structural feature imparts distinct chemical properties and reactivity compared to other triazines and tetrazines .

Properties

CAS No.

61178-11-8

Molecular Formula

C3H4N4O

Molecular Weight

112.09 g/mol

IUPAC Name

1-oxido-1,2,4-triazin-1-ium-3-amine

InChI

InChI=1S/C3H4N4O/c4-3-5-1-2-7(8)6-3/h1-2H,(H2,4,5,6)

InChI Key

JOZJAGNTWSVAQS-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=NC(=N1)N)[O-]

Origin of Product

United States

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